An In-depth Technical Guide to 8-Fluorochroman-3-carboxylic acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 8-Fluorochroman-3-carboxylic acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluorochroman-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the chroman family. The strategic incorporation of a fluorine atom at the 8-position of the chroman scaffold is anticipated to modulate its physicochemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications, drawing upon established chemical principles and data from analogous structures.
Introduction: The Significance of Fluorinated Chromans
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E (tocopherols and tocotrienols) and various synthetic drugs. The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.[1]
The carboxylic acid moiety at the 3-position provides a versatile handle for further chemical modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.[2] The specific placement of a fluorine atom at the 8-position of the chroman ring is expected to influence the electronic properties of the aromatic ring and the overall conformation of the molecule, potentially leading to unique biological activities.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 8-Fluorochroman-3-carboxylic acid consists of a dihydropyran ring fused to a fluorinated benzene ring, with a carboxylic acid group at the 3-position of the dihydropyran ring.
IUPAC Name: 8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₀H₉FO₃ | Based on the chemical structure. |
| Molecular Weight | 196.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |
| Melting Point (°C) | Not available | Expected to be a solid at room temperature. |
| pKa | ~4-5 | The carboxylic acid proton is acidic.[2] |
| LogP | ~1.5 - 2.5 | The fluorine atom increases lipophilicity compared to the non-fluorinated analog. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Carboxylic acids with a significant carbon framework generally exhibit this solubility profile.[3] |
Proposed Synthetic Pathway
A plausible synthetic route to 8-Fluorochroman-3-carboxylic acid can be envisioned starting from the commercially available 2-fluoro-6-hydroxyacetophenone. The synthesis would proceed through the formation of a chromone intermediate, followed by reduction of the pyrone ring.
Caption: Proposed synthetic pathway for 8-Fluorochroman-3-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methodologies for the synthesis of similar chromone and chroman derivatives.[4][5]
Step 1: Vilsmeier-Haack Formylation to 8-Fluorochromone-3-carbaldehyde
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-6-hydroxyacetophenone (1 equivalent) in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid, 8-Fluorochromone-3-carbaldehyde, is collected by filtration, washed with water, and dried.
Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, such as phenols.[2][6][7][8][9] The hydroxyl group of the acetophenone directs the electrophilic Vilsmeier reagent to the ortho position, and subsequent intramolecular cyclization and dehydration yield the chromone-3-carbaldehyde.
Step 2: Pinnick Oxidation to 8-Fluorochromone-3-carboxylic acid
-
Suspend 8-Fluorochromone-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a scavenger, 4-5 equivalents) to the suspension.
-
To this mixture, add a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Collect the solid 8-Fluorochromone-3-carboxylic acid by filtration, wash with water, and dry.
Causality: The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes, including α,β-unsaturated aldehydes, to carboxylic acids.[1][10][11][12][13] It is known for its high functional group tolerance.
Step 3: Catalytic Hydrogenation to 8-Fluorochroman-3-carboxylic acid
-
Dissolve 8-Fluorochromone-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 8-Fluorochroman-3-carboxylic acid. Further purification can be achieved by recrystallization.
Causality: Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds. The double bond in the pyrone ring of the chromone is susceptible to reduction under these conditions to yield the saturated chroman ring system.
Spectroscopic Characterization (Predicted)
The structural elucidation of 8-Fluorochroman-3-carboxylic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[14][15][16][17][18][19][20]
¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the fluorinated benzene ring would appear in this region, exhibiting complex splitting patterns due to H-H and H-F coupling.
-
Methylene Protons (CH₂) (δ 4.0-4.5 ppm): The two protons of the -OCH₂- group in the dihydropyran ring would likely appear as a multiplet.
-
Methine Proton (CH) (δ 3.0-3.5 ppm): The proton at the 3-position, adjacent to the carboxylic acid, would appear as a multiplet.
-
Carboxylic Acid Proton (COOH) (δ 10-13 ppm): A broad singlet, characteristic of a carboxylic acid proton, would be observed far downfield.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O) (δ 170-185 ppm): The carbon of the carboxylic acid group would appear in this characteristic downfield region.[19]
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the fluorinated benzene ring would be observed in this range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
-
Methylene Carbon (-OCH₂-) (δ 60-70 ppm): The carbon of the -OCH₂- group.
-
Methine Carbon (-CH-) (δ 40-50 ppm): The carbon at the 3-position.
¹⁹F NMR Spectroscopy
A single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift would be dependent on the solvent and the electronic environment. Computational methods can be employed to predict the ¹⁹F NMR chemical shift with reasonable accuracy.[3][21][22][23][24]
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.[14][15][16][17]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[16]
-
C-O Stretch: A moderate absorption in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for chroman derivatives often involve cleavage of the dihydropyran ring.[25][26][27][28][29]
Potential Applications in Drug Discovery and Research
While the specific biological activities of 8-Fluorochroman-3-carboxylic acid have not been reported, its structural features suggest several potential areas of application for its derivatives.
Caption: Potential therapeutic applications of 8-Fluorochroman-3-carboxylic acid derivatives.
-
Anticancer Activity: Many chromone and chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The fluorine substituent may enhance these properties.
-
Anti-inflammatory Effects: Chromone-3-carboxamides, derived from the corresponding carboxylic acids, have shown anti-inflammatory properties.[4]
-
Neuroprotective Agents: The chroman scaffold is present in neuroprotective compounds. The modulation of physicochemical properties by the fluorine atom could lead to derivatives with improved blood-brain barrier penetration.
-
Antiviral Properties: Fluorinated 2-arylchroman-4-ones have been reported to exhibit antiviral activity, suggesting that 8-Fluorochroman-3-carboxylic acid derivatives could be explored for similar applications.[27]
Conclusion
8-Fluorochroman-3-carboxylic acid represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents and research tools. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on well-established chemical transformations, offers a viable pathway for its preparation. The predicted physicochemical and spectroscopic properties provide a valuable reference for its future experimental investigation. Further research into the synthesis and biological evaluation of 8-Fluorochroman-3-carboxylic acid and its derivatives is warranted to fully elucidate their potential in medicinal chemistry and drug discovery.
References
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6737–6752. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Sharma, S., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. Retrieved from [Link]
-
Gordon, A. T., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]
-
ResearchGate. (2022, November 2). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Retrieved from [Link]
-
PMC. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
-
PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]
-
RSC Publishing. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Pinnick (Kraus) Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Orgoly. (2021, May 21). Pinnick Oxidation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]
-
ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i. Retrieved from [Link]
-
China Carboxylic Acids And Derivatives Manufacturers Suppliers Factory - Low Price. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 11. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. orgoly.com [orgoly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. echemi.com [echemi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. myneni.princeton.edu [myneni.princeton.edu]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 25. asianpubs.org [asianpubs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 29. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
